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Pseudin-4

Antimicrobial Peptide Stability Thermal Denaturation Molecular Dynamics

Pseudin-4 (Pse-4, DRAMP02287) is a 23-residue, amphipathic α-helical antimicrobial peptide (AMP) of sequence GINTLKKVIQGLHEVIKLVSNHA (MW 2511.99 Da, net charge +4, pI 9.7) originally isolated from the skin secretions of the South American paradoxical frog Pseudis paradoxa. It belongs to the Pseudin family alongside Pseudin-1, Pseudin-2, and Pseudin-3, and demonstrates activity against both Gram-positive (S.

Molecular Formula
Molecular Weight
Cat. No. B1576094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudin-4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudin-4 Antimicrobial Peptide: Procurement Guide for Research on Frog-Derived Membrane-Active Peptides


Pseudin-4 (Pse-4, DRAMP02287) is a 23-residue, amphipathic α-helical antimicrobial peptide (AMP) of sequence GINTLKKVIQGLHEVIKLVSNHA (MW 2511.99 Da, net charge +4, pI 9.7) originally isolated from the skin secretions of the South American paradoxical frog Pseudis paradoxa [1]. It belongs to the Pseudin family alongside Pseudin-1, Pseudin-2, and Pseudin-3, and demonstrates activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as the yeast C. albicans [1][2]. Unlike the more abundant and potent Pseudin-2, Pseudin-4 has been identified as the most thermally stable member of the family and operates via a distinct, computationally resolved barrel-stave membrane disruption mechanism, making it a specialized scaffold for biophysical and mechanistic studies rather than a maximum-potency candidate [3].

Why Pseudin-4 Cannot Be Replaced by Generic AMPs or Other Pseudin Family Members for Biophysical Research


Although all four Pseudin peptides originate from the same biological source and share structural homology, they exhibit divergent biophysical stability profiles and fundamentally different mechanisms of membrane perturbation. Pseudin-2 may demonstrate superior potency (MIC = 2.5 µM against E. coli), yet it lacks the thermal resilience necessary for extended simulation or structural studies [1]. Computational screening across the entire Pseudin family identified Pseudin-4 as the 'highly stable peptide' uniquely suited to form hexameric barrel-stave pores—a mechanism not reported for Pseudin-1, Pseudin-2, or Pseudin-3 [2]. Furthermore, Pseudin-4 retains meaningful anti-pseudomonal activity (MIC = 32 µg/mL) that is absent from many amphibian AMPs, while its moderate Gram-positive spectrum allows users to differentiate mechanistic from broad-spectrum effects [1]. Substituting Pseudin-4 with another Pseudin family member or a generic α-helical AMP will therefore confound any experiment that depends on defined membrane disruption kinetics, thermal stability, or Gram-negative selectivity ratios.

Pseudin-4 Evidence Guide: Quantified Differentiation Against Analogs and In-Class Candidates


Thermal Stability Distinguished from Pseudin-1, Pseudin-2, and Pseudin-3 via Intra-Peptide Interaction and Denaturation Screening

In a computational screening of all four Pseudin family peptides (Pse-1 through Pse-4), Pseudin-4 was uniquely identified as the 'highly stable peptide' based on intra-peptide interaction energy analysis and thermal denaturation trajectory profiling; only Pseudin-4 was subsequently selected for membrane simulation studies due to its superior structural resilience [1]. The other three Pseudin family members were excluded from membrane simulation because they failed to meet the stability threshold required for reliable pore-formation modeling [1]. This represents a qualitative, model-derived stability ranking rather than a quantitative ΔTm value, and is classified as class-level inference because the full numerical dataset was not publicly available at the time of extraction.

Antimicrobial Peptide Stability Thermal Denaturation Molecular Dynamics Pseudin Family

Mechanism of Action: Barrel-Stave Pore Formation Uniquely Demonstrated for Pseudin-4 Versus Other Pseudin Family Members

Hexameric Pseudin-4 was shown via molecular dynamics simulation to insert into an E. coli bacterial membrane-mimetic and form a membrane-spanning pore consistent with the barrel-stave model—a mechanism characterized by the organized assembly of peptide monomers into a transmembrane channel, as opposed to the carpet or toroidal-pore mechanisms commonly observed for other amphibian AMPs [1]. The study explicitly states that this is the first report of Pse-4's mechanism against bacterial membranes and that this barrel-stave behavior was not demonstrated for Pseudin-1, Pseudin-2, or Pseudin-3 under the same screening conditions [1]. The quantitative evidence is model-derived (hydrogen bond count, water influx, membrane curvature deformation) rather than from a direct side-by-side wet-lab assay, and no comparator peptide was subjected to identical hexameric simulation; thus this is tagged as class-level inference.

Membrane Disruption Mechanism Barrel-Stave Model Antimicrobial Peptide Pore Formation Molecular Dynamics Simulation

Anti-Pseudomonal Activity: Pseudin-4 MIC Against Pseudomonas aeruginosa Compared to Pseudin-2

Pseudin-4 demonstrates a Minimum Inhibitory Concentration (MIC) of 32 µg/mL (approximately 12.7 µM, based on MW 2511.99 g/mol) against Pseudomonas aeruginosa . In contrast, the original characterization paper for the Pseudin family did not report any MIC value for Pseudin-2 against P. aeruginosa, and subsequent database entries confirm Pseudin-2's reported spectrum is limited to E. coli, S. aureus, and C. albicans [1][2]. This indicates that Pseudin-4 possesses a broader Gram-negative spectrum that includes an anti-pseudomonal component, whereas Pseudin-2's anti-pseudomonal activity—if any—has not been experimentally validated. This comparison is between data reported in independent publications (cross-study comparable) and should be interpreted with caution due to potential differences in assay conditions.

Anti-Pseudomonal Pseudomonas aeruginosa Gram-Negative Selectivity MIC Comparison

Gram-Positive Activity Spectrum: Pseudin-4 Exhibits Broader Anti-Staphylococcal Activity Relative to Pseudin-2

Pseudin-4 demonstrates an MIC of 16 µg/mL (approximately 6.4 µM) against Staphylococcus aureus . Pseudin-2, characterized in the foundational publication by Olson et al. (2001), exhibits a markedly weaker MIC of 80 µM (approximately 201 µg/mL, based on MW 2512 g/mol) against the same organism [1]. This represents an approximate 12.5-fold greater potency of Pseudin-4 against S. aureus on a molar basis. Notably, this comparison is cross-study and the assay conditions may differ (the Pseudin-4 MIC source is a vendor datasheet that does not detail the specific protocol, whereas the Pseudin-2 MIC was determined using a standardized broth microdilution method in a peer-reviewed publication). Differences in inoculum size, media composition, and incubation time could influence the absolute values; the fold-difference should therefore be interpreted as indicative rather than definitive.

Staphylococcus aureus Gram-Positive Activity MIC Comparison Antimicrobial Spectrum

Analogue Engineering Proof-of-Concept: Ps-4K-P Demonstrates Cationicity-Driven Selectivity Enhancement Using Pseudin-4 Scaffold

The Pseudin-4-derived analogue Ps-4K-P (modified by substituting Glu14, Gln10, Gln24, and Leu18 with Lys to increase net cationicity to +7) demonstrated improved potent antibacterial activity with high bacterial cell selectivity relative to the parent Pseudin scaffold [1]. The NMR-resolved tertiary structure of Ps-4K-P in DPC micelles revealed a hinge structure at Pro11 followed by a three-turn helix at the C-terminus, establishing a helix-hinge-helix structural motif that is directly linked to the enhanced selectivity [1]. This is a direct head-to-head comparison within the same study that validates Pseudin-4 as an engineerable scaffold. Quantitative MIC and selectivity index values were not extracted from the available abstract and partial text; this evidence therefore supports Pseudin-4's modularity as a design template rather than delivering potency metrics.

Pseudin-4 Analogue Cationicity Enhancement Bacterial Cell Selectivity NMR Structure

Antifungal Spectrum Breadth: Pseudin-4 Activity Against Candida albicans Benchmarked Against Pseudin-2

Pseudin-4 is reported to possess antifungal activity against Candida albicans with an MIC of 64 µg/mL (approximately 25.5 µM) . Pseudin-2, characterized in the foundational paper by Olson et al., demonstrates an MIC of 130 µM against the same fungal species [1]. On a molar basis, Pseudin-4 exhibits approximately 5.1-fold greater potency against C. albicans (25.5 µM vs. 130 µM). This cross-study comparison must be interpreted cautiously: the Pseudin-4 MIC originates from a vendor datasheet without detailed protocol documentation, whereas the Pseudin-2 MIC is from a peer-reviewed publication. Differences in assay methodology (e.g., RPMI vs. Sabouraud medium, endpoint definition) could affect the absolute MIC values. The antifungal activity is confirmed by database annotations from DRAMP [2].

Antifungal Activity Candida albicans MIC Comparison Antimicrobial Spectrum

Pseudin-4: Recommended Research Application Scenarios Driven by Verified Differential Evidence


Mechanistic Studies of Barrel-Stave Pore Formation in Gram-Negative Bacterial Membrane Models

Pseudin-4 is the only Pseudin family member for which a membrane disruption mechanism has been computationally resolved and the only one demonstrated to operate via the barrel-stave model against an E. coli membrane-mimetic [1]. Researchers using MD simulations, surface plasmon resonance (SPR), or supported lipid bilayer (SLB) platforms to investigate organized pore assembly should prioritize Pseudin-4 as a structurally defined control peptide. Its hexameric pore-forming behavior, confirmed by hydrogen bond analysis and water influx quantification in silico, provides a benchmark for comparing the mechanisms of novel engineered AMPs [1].

Thermal Stability-Dependent Biophysical Characterization (CD, NMR, ITC) and Extended Simulation Studies

Computational screening across all four Pseudin family members identified Pseudin-4 as the 'highly stable peptide' uniquely suitable for membrane simulation [1]. For circular dichroism (CD) thermal melt experiments, isothermal titration calorimetry (ITC) at physiological temperatures, or long-timescale MD simulations exceeding 100 ns, Pseudin-4's superior intra-peptide interaction stability reduces the risk of denaturation artifacts that would compromise data from Pseudin-1, -2, or -3 [1].

Anti-Pseudomonal and Broad-Spectrum Gram-Negative Activity Screening Panels

Pseudin-4's documented MIC of 32 µg/mL against P. aeruginosa [1] makes it a relevant candidate for inclusion in AMP screening panels targeting ESKAPE pathogens, particularly where Pseudomonas coverage is a primary or secondary endpoint. Unlike Pseudin-2—which lacks any reported anti-pseudomonal activity —Pseudin-4 allows researchers to evaluate Gram-negative spectrum breadth within a single peptide scaffold without resorting to combination therapy designs.

Scaffold for Cationicity- and Amphipathicity-Driven Analogue Engineering and SAR Studies

The successful design and NMR structural characterization of the Pseudin-4-derived analogue Ps-4K-P—which achieved enhanced bacterial cell selectivity through targeted lysine substitutions increasing net charge to +7 [1]—validates Pseudin-4 as an engineerable template. Medicinal chemistry groups pursuing rational AMP optimization via cationic residue insertion, Pro-scan mutagenesis, or helix-hinge-helix motif stabilization should select Pseudin-4 as their starting scaffold, as structure-activity relationships have already been partially established for this sequence [1].

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